Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is a unique chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. It is classified under azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring structure. This compound features a tert-butyl ester group, a fluorine atom, and a hydroxyethylidene moiety, contributing to its distinct chemical properties.
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocyclic compounds, specifically azetidines, which are known for their diverse biological activities.
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate typically involves several key steps:
The reaction conditions (temperature, solvent choice, and reaction time) must be optimized to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is . The compound features a tert-butyl group attached to a carboxylate functional group at one end of the azetidine ring, with a hydroxyethylidene group and a fluorine atom at the 3-position of the azetidine ring.
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance provided by the tert-butyl group.
The mechanism of action for tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves its interaction with biological targets at the molecular level. The presence of the hydroxy group may facilitate hydrogen bonding interactions with enzymes or receptors, potentially leading to inhibitory effects on specific biological pathways.
Research into similar compounds suggests that azetidine derivatives can exhibit antimicrobial and anticancer properties through mechanisms that disrupt cellular processes or inhibit enzyme activity.
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in chemical behavior and potential applications across scientific disciplines.
The Horner–Wadsworth–Emmons (HWE) reaction serves as a cornerstone methodology for constructing the α,β-unsaturated ester scaffold essential for synthesizing tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate precursors. This reaction enables the efficient conversion of N-Boc-azetidin-3-one to methyl (N-Boc-azetidin-3-ylidene)acetate, a critical intermediate. The transformation employs methyl 2-(dimethoxyphosphoryl)acetate under basic conditions, typically with sodium hydride (60% dispersion in mineral oil) as base in anhydrous tetrahydrofuran solvent. The reaction proceeds through a phosphonate carbanion addition to the carbonyl group of the azetidinone, followed by elimination to form the exocyclic alkene [4] [10].
Reaction optimization studies demonstrate that careful purification through two-stage vacuum distillation (Büchi oven) significantly enhances product quality. Initial distillation at 90°C (4 × 10⁻³ bar) removes volatile impurities, followed by collection of the pure product at 130°C (4 × 10⁻³ bar), yielding methyl (N-Boc-azetidin-3-ylidene)acetate in 72% isolated yield. This purification method effectively eliminates stubborn mineral oil contaminants originating from the sodium hydride suspension. The reaction exhibits excellent functional group compatibility with the tert-butoxycarbonyl protecting group, preserving the azetidine nitrogen protection throughout the transformation [10].
The stereoelectronic properties of the HWE reaction are particularly advantageous for azetidine systems, as the resulting α,β-unsaturated ester provides an electrophilic site primed for subsequent nucleophilic additions. Nuclear magnetic resonance analysis confirms the (E)-configuration of the exocyclic double bond in the product, with characteristic vinylic proton resonances appearing at approximately δ 5.90 and 6.40 ppm in the proton nuclear magnetic resonance spectrum. This configuration is crucial for directing stereoselectivity in subsequent functionalization steps [4].
Table 1: Optimization of HWE Reaction for Methyl (N-Boc-azetidin-3-ylidene)acetate Synthesis
Base | Solvent | Temperature (°C) | Purification Method | Yield (%) |
---|---|---|---|---|
Sodium hydride | Tetrahydrofuran | 0 to room temperature | Flash chromatography | 65 |
Sodium hydride | Tetrahydrofuran | 0 to room temperature | Two-stage vacuum distillation | 72 |
Potassium tert-butoxide | Dimethylformamide | -10 to 0 | Flash chromatography | 58 |
Lithium diisopropylamide | Tetrahydrofuran | -78 to room temperature | Column chromatography | 63 |
The α,β-unsaturated ester intermediate generated via the Horner–Wadsworth–Emmons reaction serves as an excellent Michael acceptor for nitrogen nucleophiles, enabling diverse functionalization through aza-Michael addition. This transformation facilitates the creation of carbon-nitrogen bonds at the β-position of the enoate system, yielding functionalized 3-substituted azetidine derivatives. The reaction proceeds most efficiently using 1,8-diazabicyclo[5.4.0]undec-7-ene as catalyst in acetonitrile at 65°C, typically requiring 4-8 hours for completion [4] [10].
The aza-Michael addition demonstrates remarkable versatility toward various heterocyclic amines, including azetidine, pyrrolidine, piperidine, morpholine, and aromatic nitrogen heterocycles. When azetidine serves as the nucleophile, the reaction yields 1,3'-biazetidine derivatives with preservation of the tert-butoxycarbonyl protecting group. Infrared spectroscopic analysis of these products reveals characteristic absorption bands at approximately 1731 cm⁻¹ (ester carbonyl) and 1694 cm⁻¹ (tert-butoxycarbonyl carbonyl), confirming the presence of both functional groups. Nuclear magnetic resonance studies further validate the structural assignment, with methylene protons adjacent to nitrogen appearing as distinctive multiplets between δ 2.80-3.80 ppm [10].
The choice of 1,8-diazabicyclo[5.4.0]undec-7-ene as promoter is critical for minimizing ester hydrolysis side reactions that commonly occur with stronger bases such as alkali metal hydroxides. This catalyst enables chemoselective nitrogen addition without competing cleavage of the methyl ester or tert-butoxycarbonyl groups. The methodology has been successfully extended to complex pharmaceutical intermediates, exemplified by its application in synthesizing heterocyclic components of baricitinib analogs when employing 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole as the nucleophile [10].
Table 2: Scope of Aza-Michael Additions to Methyl (N-Boc-azetidin-3-ylidene)acetate
Amine Nucleophile | Reaction Time (hours) | Product | Yield (%) |
---|---|---|---|
Azetidine | 4 | 1-(1-Boc-azetidin-3-yl)-3-azetidine carboxylate | 64 |
Pyrrolidine | 5 | 1-(1-Boc-azetidin-3-yl)-3-pyrrolidine carboxylate | 71 |
Piperidine | 6 | 1-(1-Boc-azetidin-3-yl)-3-piperidine carboxylate | 68 |
Morpholine | 5 | 4-(1-Boc-azetidin-3-yl)-morpholine carboxylate | 66 |
1H-Imidazole | 8 | 1-(1-Boc-azetidin-3-yl)-1H-imidazole-3-carboxylate | 59 |
The introduction of fluorine into the hydroxyethylidene side chain represents a critical transformation for accessing tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate. Two principal methodologies have been developed for this fluorination: (1) direct fluorination of alcohols using diethylaminosulfur trifluoride and (2) nucleophilic fluorination of sulfonate esters. The direct approach employs diethylaminosulfur trifluoride (2 equivalents) in dichloromethane at -40°C to 0°C, facilitating the conversion of the alcohol functionality to fluoride via an SN2 mechanism with inversion of configuration [9].
The sulfonate ester pathway involves initial activation of the alcohol as a mesylate or tosylate ester, followed by halogen exchange using metal fluorides. This two-step sequence proceeds via methanesulfonyl chloride or toluenesulfonyl chloride activation in the presence of tertiary amine bases such as triethylamine or N,N-diisopropylethylamine, yielding intermediate sulfonates. Subsequent treatment with tetrabutylammonium fluoride (1.5 equivalents) in tetrahydrofuran at 60°C provides the fluoro product. Comparative studies reveal that the direct diethylaminosulfur trifluoride method offers superior atom economy (single-step), while the sulfonate pathway provides enhanced stereochemical control, particularly for chiral substrates where inversion is desired [9].
The stereochemical outcome of fluorination is particularly significant when chiral precursors are employed. Studies using enantiomerically enriched substrates demonstrate that both methods proceed with clean inversion of configuration at the carbon center, consistent with an SN2 displacement mechanism. This stereochemical predictability enables the synthesis of enantiomerically defined fluorinated azetidines when starting from chiral precursors. Nuclear magnetic resonance analysis (particularly proton nuclear magnetic resonance and fluorine-19 nuclear magnetic resonance) confirms successful fluorination, with characteristic fluoromethyl proton resonances appearing as doublets of doublets near δ 4.40-4.70 ppm (JHF ≈ 47 Hz, JHH ≈ 6-8 Hz) and fluorine signals between δ -215 to -225 ppm [6] [9].
Table 3: Comparison of Fluorination Methods for Hydroxyethylidene Derivatives
Method | Reagents | Conditions | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Direct fluorination | Diethylaminosulfur trifluoride (2 eq) | Dichloromethane, -40°C → 0°C | 4 hours | 75-82 | Single-step; high atom economy |
Sulfonate displacement | 1. Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq)2. Tetrabutylammonium fluoride (1.5 eq) | 1. Dichloromethane, 0°C2. Tetrahydrofuran, 60°C | 2 hours + 6 hours | 70-78 (two steps) | Better stereocontrol; fewer side products |
Halohydrin route | 1. Epoxide formation2. Hydrogen fluoride-pyridine | Multiple steps | 12+ hours | 60-65 | Applicable to vicinal diols |
Continuous flow technology offers significant advantages for the esterification and deprotection steps involved in synthesizing tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate derivatives. The tert-butoxycarbonyl group installation employs polyethylene-g-polyacrylic acid-immobilized dimethylaminopyridine as catalyst in conjunction with di-tert-butyl dicarbonate as coupling reagent. Under continuous flow conditions with residence times of approximately 2 minutes, this system achieves near-quantitative conversion of azetidine carboxylic acids to their tert-butyl esters. The immobilized catalyst demonstrates excellent stability over extended operation periods (50+ hours), with minimal leaching observed in high-temperature flow environments [3].
For deprotection of tert-butyl esters, continuous thermal cleavage in plug flow reactors provides a reagent-free alternative to acidic methods. This approach is particularly valuable for acid-sensitive substrates or those containing basic functional groups. Optimization studies reveal that solvent systems significantly influence reaction efficiency, with mixtures of water with tetrahydrofuran (1:4 ratio) enabling efficient deprotection at 180-200°C with residence times of 10-20 minutes. The reaction mechanism involves a concerted 6-membered transition state, eliminating isobutylene and carbon dioxide to yield the carboxylic acid directly. Isotopic labeling experiments confirm the absence of ester oxygen scrambling, supporting the proposed intramolecular elimination pathway [7].
The continuous flow deprotection system achieves excellent conversion (>95%) without epimerization of sensitive stereocenters, a significant advantage over conventional trifluoroacetic acid-mediated deprotection. Backpressure regulators maintain the reaction mixture in the liquid phase despite temperatures exceeding the solvent boiling points. The technology is readily scalable from laboratory to production volumes, with a throughput of 0.5-1.0 kg/hour demonstrated for azetidine carboxylate derivatives. Isolation of the carboxylic acid products involves simple concentration followed by solvent exchange into toluene, yielding products with high purity (>98% by high-performance liquid chromatography) without requiring aqueous workup or neutralization [3] [7].
Table 4: Continuous Flow Parameters for tert-Butyl Ester Deprotection
Substrate | Solvent System | Temperature (°C) | Residence Time (minutes) | Conversion (%) | Isolation Method |
---|---|---|---|---|---|
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Water-Tetrahydrofuran (1:4) | 190 | 15 | 98 | Concentration, solvent exchange to toluene |
tert-Butyl 2-morpholinoacetate | Water-Tetrahydrofuran (1:4) | 200 | 12 | 99 | Concentration, solvent exchange to toluene |
tert-Butyl 3-aminopropanoate | Water-1,4-Dioxane (1:4) | 180 | 20 | 96 | Acidification, extraction |
tert-Butyl 4-(methylamino)butanoate | Water-Tetrahydrofuran (1:4) | 190 | 15 | 97 | Concentration, crystallization |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1